trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Overview
Description
“trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol” is a chemical compound with the molecular formula C12H17NO1. It is a cyclic compound that has a hydroxy group (-OH) and an amino group (-NH2) attached to a cyclobutane ring1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound includes a cyclobutane ring, which is a ring of four carbon atoms. Attached to this ring is a hydroxy group (-OH) and an amino group (-NH2). Also attached to the ring is a 3,5-dimethylphenyl group1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the current resources.Scientific Research Applications
Cyclobutane-Containing Alkaloids: Synthesis and Biological Activities
Cyclobutane-containing alkaloids, derived from natural sources, exhibit a range of biological activities, including antimicrobial, antibacterial, antitumor, and more. Research has focused on their synthesis, origins, and potential as leads for drug discovery, indicating their significance in medicinal chemistry and therapeutic applications (Sergeiko et al., 2008).
[2 + 2]-Cycloaddition-Derived Cyclobutane Natural Products
The structural diversity and biological effects of [2 + 2]-cycloaddition-derived cyclobutane natural products have been extensively reviewed, underscoring their importance in synthetic challenges and as targets for biomimetic syntheses. These studies pave the way for further investigations into the therapeutic potential of cyclobutane-containing compounds (Yang et al., 2022).
Cell-Penetrating Peptides in Diagnosis and Treatment
Cell-penetrating peptides (CPPs) represent a fascinating area of research with implications for the delivery of therapeutic molecules, including potentially cyclobutane-derived compounds. CPPs' ability to facilitate drug or cargo complexes across plasma membranes highlights their potential in disease diagnosis and therapy, including applications in cancer, central nervous system disorders, and more (Xie et al., 2020).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the current resources.
Future Directions
As for the future directions, it’s hard to predict without more specific information on the current uses and research involving this compound.
Please note that this is a very specific and technical request, and the information available online may be limited. For a comprehensive analysis, I would recommend consulting scientific literature or a professional in the field. I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
(1R,2R)-2-(3,5-dimethylanilino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKZMSGKOVLCQ-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCC2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2CC[C@H]2O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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